Diisobutyl ether

Description

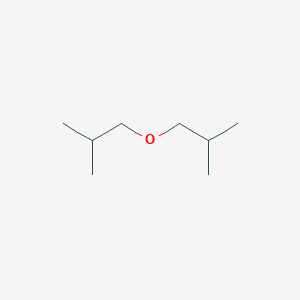

Structure

2D Structure

Properties

IUPAC Name |

2-methyl-1-(2-methylpropoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-7(2)5-9-6-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNYYWIUQFZLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060856 | |

| Record name | Propane, 1,1'-oxybis[2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-55-7 | |

| Record name | Isobutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1'-oxybis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,1'-oxybis[2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-oxybis[2-methylpropane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02BSW514GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diisobutyl ether chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl ether (DIBE) is a colorless, flammable liquid with a characteristic ether-like odor. Its chemical formula is C₈H₁₈O, and it is structurally characterized by an oxygen atom bonded to two isobutyl groups. This guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for this compound, tailored for a technical audience in research and development.

Chemical Structure and Identification

The structure of this compound consists of two isobutyl groups linked through an ether oxygen. The IUPAC name is 1-isobutoxy-2-methylpropane.

Molecular Structure Visualization:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O | |

| Molecular Weight | 130.23 g/mol | |

| CAS Number | 628-55-7 | |

| IUPAC Name | 1-isobutoxy-2-methylpropane | |

| Appearance | Colorless liquid | |

| Boiling Point | 122 °C | |

| Density | 0.760 g/mL | [1] |

| Flash Point | 9 °C | |

| Solubility | Insoluble in water |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by three main signals corresponding to the different proton environments in the isobutyl groups.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.15 | Doublet | 2H | -O-CH₂ -CH(CH₃)₂ |

| ~1.84 | Multiplet | 1H | -O-CH₂-CH (CH₃)₂ |

| ~0.90 | Doublet | 6H | -O-CH₂-CH(CH₃ )₂ |

Note: Predicted chemical shifts. Actual values may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~77.5 | -O-C H₂-CH(CH₃)₂ |

| ~28.5 | -O-CH₂-C H(CH₃)₂ |

| ~19.5 | -O-CH₂-CH(C H₃)₂ |

Note: Predicted chemical shifts. Actual values may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by C-H and C-O stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850-3000 | Strong | C-H stretch (alkane) |

| ~1370 & ~1390 | Medium | C-H bend (gem-dimethyl) |

| 1000-1300 | Strong | C-O stretch (ether) |

Mass Spectrometry

Electron ionization mass spectrometry of this compound results in characteristic fragmentation patterns.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 130 | Low | [M]⁺ (Molecular ion) |

| 87 | High | [M - C₃H₇]⁺ |

| 57 | Very High (Base Peak) | [C₄H₉]⁺ (isobutyl cation) |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

Synthesis of this compound

1. Williamson Ether Synthesis

This method involves the reaction of an isobutyl halide with sodium isobutoxide.

-

Reaction: (CH₃)₂CHCH₂ONa + (CH₃)₂CHCH₂Br → ((CH₃)₂CHCH₂)₂O + NaBr

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in an excess of anhydrous isobutanol under an inert atmosphere (e.g., nitrogen or argon).

-

Once the sodium has completely reacted to form sodium isobutoxide, cool the solution to room temperature.

-

Slowly add isobutyl bromide to the reaction mixture with continuous stirring.

-

Heat the mixture to reflux for several hours to ensure the completion of the reaction.

-

After cooling, quench the reaction by carefully adding water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and purify the this compound by distillation.

-

2. Acid-Catalyzed Dehydration of Isobutanol

This method involves the dehydration of isobutanol using a strong acid catalyst.

-

Reaction: 2 (CH₃)₂CHCH₂OH --(H₂SO₄, heat)--> ((CH₃)₂CHCH₂)₂O + H₂O

-

Procedure:

-

Place isobutanol in a distillation apparatus.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Heat the mixture to a temperature that allows for the distillation of the ether as it is formed, while unreacted alcohol condenses and returns to the reaction flask. The formation of this compound can be a side reaction during the dehydration of isobutanol to isobutene.[2][3][4][5]

-

Collect the distillate, which will be a mixture of this compound and water.

-

Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then with water.

-

Dry the ether over anhydrous calcium chloride and purify by a final distillation.

-

Determination of Physicochemical Properties

1. Boiling Point Determination

The boiling point can be determined using a simple distillation setup or a micro-boiling point apparatus.

-

Procedure (Simple Distillation):

-

Place a small volume of purified this compound in a distillation flask with a few boiling chips.

-

Set up a simple distillation apparatus with a condenser and a collection flask.

-

Heat the flask gently. The temperature at which the liquid actively boils and a stable temperature is recorded on the thermometer in the vapor path is the boiling point.

-

2. Density Measurement

The density can be measured using a pycnometer or a digital density meter.

-

Procedure (Pycnometer):

-

Weigh a clean, dry pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Thermostat the pycnometer to a specific temperature (e.g., 20 °C).

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the ether by the volume of the pycnometer.

-

Safety and Handling

This compound is a highly flammable liquid and should be handled with appropriate safety precautions.[6][7][8][9]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Ignition Sources: Keep away from open flames, sparks, and hot surfaces.[6][7][8][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents.[6][7][8][9]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for this compound synthesis and analysis.

References

- 1. This compound [stenutz.eu]

- 2. fischer-tropsch.org [fischer-tropsch.org]

- 3. Dehydration of isobutanol to isobutene in a slurry reactor - UNT Digital Library [digital.library.unt.edu]

- 4. shokubai.org [shokubai.org]

- 5. researchgate.net [researchgate.net]

- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. lobachemie.com [lobachemie.com]

- 9. echemi.com [echemi.com]

Diisobutyl Ether: A Technical Guide for Researchers

Introduction

Diisobutyl ether (DIBE) is a colorless, volatile, and flammable organic compound with the chemical formula C8H18O. As a branched-chain ether, it possesses unique solvent properties that make it a valuable reagent in various chemical applications, including in research and development within the pharmaceutical industry. This technical guide provides an in-depth overview of this compound, covering its chemical and physical properties, synthesis and purification protocols, key applications, and safety considerations.

Chemical Identification and Synonyms

The unambiguous identification of chemical substances is critical for researchers. The primary identifier for this compound is its CAS number.

| Identifier | Value |

| CAS Number | 628-55-7[1][2][3][4][5] |

This compound is also known by several other names in the literature and commercial products.

Table 1: Synonyms for this compound

| Synonym |

| Isobutyl Ether[1][2][3][5] |

| Bis(2-methylpropyl) ether[2] |

| 1,1'-oxybis[2-methylpropane][2] |

| 1-Isobutoxy-2-methylpropane[2][3] |

| 2-Methyl-1-(2-methylpropoxy)propane[3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, use in experiments, and for the design of chemical processes.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H18O[2][3][4] |

| Molecular Weight | 130.23 g/mol [2][3][4] |

| Appearance | Colorless to almost colorless clear liquid[1][2] |

| Melting Point | -100 °C[2] |

| Boiling Point | 122 °C[2] |

| Density | 0.75 g/cm³[2] |

| Refractive Index | 1.3890 - 1.3910[2] |

| Flash Point | 8 °C[2] |

| Water Solubility | 137.9 g/L (25 °C)[2] |

| Solubility | Slightly soluble in Chloroform and Dichloromethane[2] |

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Dehydration of Isobutanol

The most common method for synthesizing symmetrical ethers like this compound is the acid-catalyzed dehydration of the corresponding alcohol. The following protocol is a representative procedure adapted from the synthesis of its isomer, n-butyl ether.

Materials:

-

Isobutanol

-

Concentrated sulfuric acid or p-toluenesulfonic acid (catalyst)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium hydroxide solution (e.g., 10%)

-

Saturated sodium chloride solution (brine)

-

Anhydrous drying agent (e.g., magnesium sulfate or calcium chloride)

-

Distillation apparatus

Procedure:

-

Set up a reflux apparatus with a heating mantle, a round-bottom flask, a Dean-Stark trap, and a reflux condenser.

-

To the round-bottom flask, add isobutanol and a catalytic amount of concentrated sulfuric acid (or p-toluenesulfonic acid).

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ether.

-

Continue the reaction until the theoretical amount of water has been collected or the reaction ceases to produce more water.

-

Allow the reaction mixture to cool to room temperature.

Purification of this compound

The crude this compound from the synthesis will contain unreacted isobutanol, the acid catalyst, and byproducts. The following purification protocol is generally applicable.

Procedure:

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Water to remove the bulk of the acid and any water-soluble impurities.

-

A dilute solution of sodium hydroxide (e.g., 10%) to neutralize the remaining acid catalyst.[2]

-

Water to remove any residual sodium hydroxide.

-

Saturated sodium chloride solution (brine) to reduce the solubility of the ether in the aqueous layer and aid in phase separation.

-

-

Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

-

Add an anhydrous drying agent (e.g., magnesium sulfate or calcium chloride) to the ether and swirl to remove any residual water.[2]

-

Filter or decant the dried ether to remove the drying agent.

-

Purify the this compound by fractional distillation, collecting the fraction that boils at the literature value of 122 °C.

Caption: Workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

Ethers are a significant class of solvents and reagents in organic synthesis and the pharmaceutical industry. While specific documented applications for this compound are less common than for its isomers like diethyl ether or di-n-butyl ether, its properties suggest its utility in several areas.

-

Solvent for Organic Reactions: this compound can be used as a solvent for various organic reactions, particularly those requiring a relatively nonpolar, aprotic medium with a moderate boiling point. Its branched structure can influence reaction selectivity and solubility of reagents compared to linear ethers.

-

Grignard Reactions: Ethers are the classic solvents for the formation and reaction of Grignard reagents. Di-n-butyl ether is known to be an effective solvent for these reactions, and this compound can likely serve a similar role, especially when a higher boiling point than diethyl ether is desirable.

-

Extraction Solvent: Due to its low water solubility and ability to dissolve a range of organic compounds, this compound can be employed as an extraction solvent in the workup of reaction mixtures to isolate products from aqueous phases.

-

Pharmaceutical Synthesis: Ethers are used in the synthesis of various active pharmaceutical ingredients (APIs). This compound can serve as a reaction medium or in the purification of intermediates in these synthetic pathways. For instance, it can be used as a reaction medium in the synthesis of intermediates for fragrances and other chemicals.[6]

Safety and Handling

This compound is a highly flammable liquid and vapor.[1] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area, away from sources of ignition.

Table 3: Hazard and Precautionary Information

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS02 | Danger | H225: Highly flammable liquid and vapor.[1][2] | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[1] P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment.[1] P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P370+P378: In case of fire: Use... to extinguish. P403+P235: Store in a well-ventilated place. Keep cool. P501: Dispose of contents/container to an approved waste disposal plant. |

Incompatibilities: this compound is incompatible with strong oxidizing agents.[2]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Logical Relationships in Ether Synthesis

The synthesis of this compound from isobutanol is governed by competing reaction pathways: intermolecular dehydration to form the ether and intramolecular dehydration to form an alkene. The reaction conditions can be optimized to favor the desired ether formation.

Caption: Competing pathways in the acid-catalyzed dehydration of isobutanol.

This compound is a versatile solvent with potential applications in organic synthesis and pharmaceutical research. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a laboratory setting. This guide provides a foundational resource for researchers and scientists working with this compound.

References

- 1. sciepub.com [sciepub.com]

- 2. google.com [google.com]

- 3. youtube.com [youtube.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of Diisobutyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of diisobutyl ether, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory and development work.

Core Physical Properties

This compound is a colorless liquid with a characteristic ether-like odor. It is insoluble in water but miscible with many organic solvents such as ether and alcohol.[1] Its key physical properties are summarized below.

| Physical Property | Value | Temperature | Pressure |

| Boiling Point | 122-123 °C | - | Standard Atmospheric |

| Density | 0.760 g/cm³ | 15 °C | Standard Atmospheric |

| 0.75 g/cm³ | 20 °C | Standard Atmospheric |

Data compiled from multiple sources.[2][3][4]

Experimental Determination of Physical Properties

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of a liquid organic compound such as this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] For accurate determination, particularly with small sample volumes, the micro-reflux or Thiele tube methods are commonly employed.[6][7]

Micro-Reflux Method:

-

A small quantity of this compound is placed in a test tube or a small flask.

-

A thermometer is positioned in the vapor phase above the liquid's surface.

-

The sample is heated gently.

-

The boiling point is recorded as the temperature at which the vapor condenses and drips back from the thermometer bulb.

Thiele Tube Method:

-

A few milliliters of this compound are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube assembly is attached to a thermometer and heated in a Thiele tube containing oil.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is then removed. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7]

Density Determination

Density is the mass of a substance per unit volume. For liquids like this compound, a pycnometer or a vibrating-wire densimeter can be used for precise measurements.

Pycnometer Method:

-

A pycnometer, a flask with a specific known volume, is weighed empty.

-

It is then filled with this compound and weighed again.

-

The pycnometer is then emptied, cleaned, filled with a reference liquid of known density (e.g., water), and weighed.

-

The density of this compound is calculated by comparing its mass to the mass of the reference liquid.

Vibrating-Wire Densitometer:

This instrument measures the density of a fluid by analyzing the damping of a vibrating wire immersed in the fluid. The resonant frequency of the wire's vibration is related to the density of the surrounding liquid. This method allows for simultaneous measurement of density and viscosity over a range of temperatures and pressures.[8]

Process Visualization

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound.

References

Diisobutyl Ether: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and analytical methodologies related to diisobutyl ether. The information is curated to support research and development activities where this compound may be utilized as a solvent, reagent, or reference standard.

Core Physicochemical Data

This compound, a branched ether, possesses a unique set of properties that make it a valuable compound in various chemical applications. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C₈H₁₈O | |

| Molecular Weight | 130.23 | g/mol |

| Boiling Point | 122 - 123 | °C |

| Melting Point | -100 | °C |

| Density | 0.75 - 0.761 | g/cm³ |

| Refractive Index | 1.39 | |

| Flash Point | 9 | °C |

| Water Solubility | Insoluble / Difficulty soluble | |

| Vapor Pressure | 16.2 | mmHg at 25°C |

Synthesis of this compound

The primary industrial method for producing this compound is through the acid-catalyzed dehydration of isobutanol.[1] This reaction typically involves heating isobutanol in the presence of a strong acid catalyst, such as sulfuric acid or a solid acid catalyst like alumina.[1] The process is an equilibrium-driven reaction where water is removed to favor the formation of the ether.

A general experimental protocol for the synthesis of a symmetrical ether like this compound from its corresponding alcohol is outlined below. This protocol is adapted from the synthesis of di-n-butyl ether and can be modified for this compound.

Experimental Protocol: Acid-Catalyzed Dehydration of Isobutanol

Objective: To synthesize this compound from isobutanol via acid-catalyzed dehydration.

Materials:

-

Isobutanol

-

Concentrated sulfuric acid (or a suitable solid acid catalyst)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a distillation apparatus with a heating mantle, a round-bottom flask, a Dean-Stark trap, and a reflux condenser.

-

Charging the Reactor: Add isobutanol to the round-bottom flask. Slowly and with caution, add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of this compound.

-

Work-up: After the reaction is complete (as indicated by the cessation of water collection), cool the reaction mixture. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.

-

Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, and then purify by fractional distillation to obtain pure this compound.

Analytical Workflow

The analysis of this compound, particularly in complex mixtures or as a product of a reaction, often involves chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful method for both qualitative and quantitative analysis. A typical workflow for the synthesis and subsequent analysis of this compound is depicted in the following diagram.

Caption: Synthesis and Analytical Workflow for this compound.

References

Spectroscopic Profile of Diisobutyl Ether: A Technical Guide

Introduction

Diisobutyl ether ((CH₃)₂CHCH₂OCH₂CH(CH₃)₂), a colorless liquid with a characteristic ether-like odor, finds application as a solvent in various chemical processes. A thorough understanding of its structural and chemical properties is paramount for its effective use and for quality control in research and industrial settings. This technical guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also presented to aid researchers and scientists in their analytical endeavors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a comprehensive reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| -CH₂- | 3.19 | Doublet | 6.7 |

| -CH- | 1.80 | Nonet | 6.7 |

| -CH₃ | 0.89 | Doublet | 6.7 |

¹³C NMR (Carbon-13 NMR) Data

Data for the ¹³C NMR spectrum of this compound is available from comprehensive spectral databases such as the Spectral Database for Organic Compounds (SDBS). Due to the molecule's symmetry, the spectrum is expected to show three distinct signals.

| Carbon | Chemical Shift (δ) in ppm |

| -CH₂- | ~76 |

| -CH- | ~28 |

| -CH₃ | ~19 |

| (Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.) |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by strong absorptions corresponding to C-H and C-O stretching vibrations. Key absorption peaks are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2957 | Strong | C-H stretch (asymmetric, -CH₃) |

| 2925 | Strong | C-H stretch (asymmetric, -CH₂) |

| 2871 | Strong | C-H stretch (symmetric, -CH₃) |

| 1468 | Medium | C-H bend (-CH₂, -CH₃) |

| 1384 | Medium | C-H bend (gem-dimethyl) |

| 1367 | Medium | C-H bend (gem-dimethyl) |

| 1117 | Strong, Broad | C-O-C stretch (asymmetric) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound exhibits a characteristic fragmentation pattern that can be used for its identification.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 130 | 2.6 | Molecular Ion [M]⁺ |

| 87 | 8.2 | [M - C₃H₇]⁺ |

| 73 | 1.0 | [M - C₄H₉O]⁺ |

| 57 | 100.0 | [C₄H₉]⁺ (Base Peak) |

| 41 | 19.3 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

-

Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Using a pipette, transfer the solution into a clean 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard pulse sequence for proton NMR (e.g., a 30° or 90° pulse).

-

Set the number of scans (typically 8 to 16 scans for a concentrated sample).

-

Acquire the free induction decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is typically required.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

-

Phase the resulting spectra to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Materials:

-

This compound sample

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pipette

-

Cleaning solvent (e.g., dry acetone or isopropanol)

-

Lens tissue

Procedure using Salt Plates (Thin Film Method):

-

Sample Preparation:

-

Ensure the salt plates are clean and dry. If necessary, polish them with a suitable abrasive and clean with a dry solvent.

-

Place one to two drops of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

-

Instrument Setup:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to subtract any atmospheric H₂O and CO₂ absorptions.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS) system

-

Microsyringe

-

Solvent (e.g., dichloromethane or hexane)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or hexane.

-

-

Instrument Setup:

-

Set the GC oven temperature program. For a volatile compound like this compound, a simple isothermal or a slow temperature ramp program can be used (e.g., start at 50°C and ramp to 150°C).

-

Set the injector temperature (e.g., 250°C).

-

Set the MS ion source temperature (e.g., 230°C) and the quadrupole temperature (e.g., 150°C).

-

Use electron ionization (EI) at a standard energy of 70 eV.

-

Set the mass range to be scanned (e.g., m/z 35-200).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

The this compound will be separated from the solvent on the GC column and enter the mass spectrometer.

-

The mass spectrometer will continuously scan the specified mass range as the compound elutes from the GC.

-

-

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

understanding Diisobutyl ether polarity and dipole moment

An In-depth Technical Guide to the Polarity and Dipole Moment of Diisobutyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the polarity and dipole moment of this compound, crucial physicochemical properties influencing its behavior as a solvent and its interaction with other molecules. This document delves into the theoretical underpinnings of its polarity, presents available quantitative data for comparison, and outlines the experimental methodology for dipole moment determination.

Understanding the Polarity of this compound

The polarity of a molecule is a fundamental property arising from the distribution of electron density across its structure. In this compound, the presence of an oxygen atom, which is more electronegative than the adjacent carbon atoms, is the primary determinant of its polarity.

The C-O-C ether linkage is characterized by a bent molecular geometry, similar to water, due to the presence of two lone pairs of electrons on the oxygen atom. This geometry prevents the individual bond dipoles of the C-O bonds from canceling each other out, resulting in a net molecular dipole moment.[1] Consequently, this compound is classified as a polar molecule. However, its polarity is considered weak, especially when compared to protic solvents like alcohols, as it cannot act as a hydrogen bond donor.

The isobutyl groups, being branched alkyl chains, have a slight electron-donating inductive effect. The steric bulk of the isobutyl groups may also influence the C-O-C bond angle, which in turn can subtly affect the magnitude of the overall dipole moment when compared to its straight-chain isomer, di-n-butyl ether.

Quantitative Data on Polarity and Related Properties

To provide a clear context for the polarity of this compound, the following table summarizes its key physical properties alongside those of related ethers and other common solvents.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Dipole Moment (D) | Dielectric Constant (ε) | Refractive Index (n) | Boiling Point (°C) |

| This compound | C₈H₁₈O | Est. ~1.17 | Est. ~3.0 | 1.390-1.391[2] | 122[2] |

| Di-n-butyl Ether | C₈H₁₈O | 1.17 ± 0.06[3], 1.18[4] | 3.06[5], 3.10[4] | 1.397[4] | 142[4] |

| Diethyl Ether | C₄H₁₀O | 1.15[6] | 4.33[1] | 1.353 | 34.6 |

| Methyl tert-Butyl Ether | C₅H₁₂O | 1.32[6] | 4.5 | 1.369 | 55.2 |

| Tetrahydrofuran | C₄H₈O | 1.75[6] | 7.58[1] | 1.407 | 66 |

| Water | H₂O | 1.85 | 80.1[1] | 1.333 | 100 |

Experimental Determination of Dipole Moment

The dipole moment of a liquid such as this compound can be experimentally determined by measuring its dielectric constant and refractive index in a non-polar solvent. The Guggenheim method is a widely used approach for this purpose.[7][8][9]

The Guggenheim Method: An Overview

The Guggenheim method provides a means to calculate the dipole moment of a solute in a dilute solution within a non-polar solvent, avoiding the need for density measurements of the solutions.[7][8] The method is based on the Debye equation and relates the dipole moment to the change in dielectric constant and refractive index of the solution with increasing concentration of the solute.

The core of the method involves preparing a series of dilute solutions of the substance of interest (solute) in a non-polar solvent (e.g., benzene or cyclohexane) at a constant temperature. The dielectric constant (ε) and refractive index (n) of the pure solvent and each solution are then measured.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the dipole moment of a substance using the Guggenheim method.

Caption: Workflow for the Guggenheim Method.

Key Experimental Steps

-

Preparation of Solutions: A series of at least five dilute solutions of this compound in a non-polar solvent (e.g., benzene) with known mole fractions should be prepared. The concentration range should be kept low to ensure ideal behavior.

-

Dielectric Constant Measurement: The dielectric constant of the pure solvent and each solution is measured using a dielectric constant meter or a capacitance bridge. This measurement is typically performed at a fixed frequency and temperature.

-

Refractive Index Measurement: The refractive index of the pure solvent and each solution is measured using a refractometer, usually at the sodium D-line wavelength. The temperature should be kept constant and the same as that used for the dielectric constant measurements.

-

Data Analysis: The Guggenheim equation is then used to calculate the dipole moment. The equation is as follows:

μ² = [27kT / (4πN(ε₁ + 2)(n₁² + 2))] * [ (Δ(ε - n²)) / Δw ]

Where:

-

μ is the dipole moment

-

k is the Boltzmann constant

-

T is the absolute temperature

-

N is Avogadro's number

-

ε₁ is the dielectric constant of the pure solvent

-

n₁ is the refractive index of the pure solvent

-

Δ(ε - n²) / Δw is the limiting slope of a plot of (ε - n²) versus the weight fraction of the solute (w) as w approaches zero.

-

Molecular Structure and Dipole Moment Vector

The dipole moment is a vector quantity, with both magnitude and direction. In this compound, the individual C-O bond dipoles and the dipoles arising from the lone pairs on the oxygen atom contribute to the overall molecular dipole moment.

The following diagram illustrates the relationship between the molecular structure of this compound and its net dipole moment.

Caption: Dipole Moment of this compound.

The vector sum of the C-O bond dipoles and the contribution from the lone pairs on the oxygen atom results in a net dipole moment that bisects the C-O-C angle, with the negative end of the dipole located on the oxygen atom.

Conclusion

References

- 1. Dielectric Constant [macro.lsu.edu]

- 2. chembk.com [chembk.com]

- 3. physicalchemistryrosamonte.wordpress.com [physicalchemistryrosamonte.wordpress.com]

- 4. dibutyl ether [stenutz.eu]

- 5. canada.dixonvalve.com [canada.dixonvalve.com]

- 6. Dipole Moment [macro.lsu.edu]

- 7. "Application of Guggenheim's Short Formula to the Calculation of Dipole" by Robert J. Buenker and George N. Schulte [scholarworks.uni.edu]

- 8. scholarworks.uni.edu [scholarworks.uni.edu]

- 9. chem.uzh.ch [chem.uzh.ch]

An In-depth Technical Guide to the Synthesis of Diisobutyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for preparing diisobutyl ether (DIBE), a valuable solvent and potential fuel additive. The document details the core synthetic strategies, providing in-depth experimental protocols and quantitative data to facilitate replication and further research. The two principal methods covered are the acid-catalyzed dehydration of isobutanol and the Williamson ether synthesis.

Acid-Catalyzed Dehydration of Isobutanol

The dehydration of isobutanol over a solid acid catalyst is a prominent method for producing this compound. This reaction typically yields a mixture of this compound and isobutylene, with the product distribution being highly dependent on the reaction conditions and the nature of the catalyst. Generally, lower temperatures and higher isobutanol concentrations favor the formation of the ether, while higher temperatures promote the formation of the alkene.

Reaction Pathway and Mechanism

The reaction proceeds via the protonation of the isobutanol hydroxyl group by an acid catalyst, followed by the elimination of a water molecule to form a carbocation intermediate. This carbocation can then either be attacked by another molecule of isobutanol to form this compound (SN2 pathway) or lose a proton to form isobutylene (E1 pathway).

Caption: Acid-catalyzed dehydration of isobutanol to this compound and isobutylene.

Quantitative Data from Literature

The following table summarizes the reaction conditions and outcomes for the synthesis of this compound via isobutanol dehydration from various studies.

| Catalyst | Temperature (°C) | Pressure (MPa) | Isobutanol Conversion (%) | This compound Selectivity (%) | Isobutylene Selectivity (%) | Reference |

| γ-Alumina | 340 | Atmospheric | 85 | Favored at high iBuOH concentration | Decreases with high iBuOH concentration | [1] |

| γ-Alumina | 270 | Atmospheric | 99.46 | - | 98.76 | [2] |

| γ-Alumina | 330 | 0.1 | 97 | - | 93 | [3][4] |

| Tungstated Zirconia | 170-200 | - | - | Detected as a product | - | [5] |

Note: In some studies focused on isobutylene production, the selectivity for this compound was not quantified but its formation was noted, particularly at lower conversion rates.[6]

Experimental Protocol: Dehydration of Isobutanol over γ-Alumina

This protocol is a generalized procedure based on common practices described in the literature.[1][3][4][7]

Materials:

-

Isobutanol (reagent grade)

-

γ-Alumina catalyst (pellets or powder)

-

Inert gas (e.g., Nitrogen)

-

Tubular reactor (e.g., quartz or stainless steel)

-

Furnace with temperature controller

-

Syringe pump

-

Condenser

-

Collection flask

Procedure:

-

Pack the tubular reactor with a known amount of γ-alumina catalyst.

-

Place the reactor in the furnace and heat to the desired reaction temperature (e.g., 250-350°C) under a flow of inert gas.

-

Once the temperature has stabilized, introduce isobutanol into the reactor using a syringe pump at a specific weight hourly space velocity (WHSV).

-

The reaction products are passed through a condenser to liquefy the condensable products (this compound, unreacted isobutanol, and water).

-

Collect the liquid products in a chilled collection flask.

-

The non-condensable gas (isobutylene) can be collected separately for analysis.

-

Analyze the liquid and gas products using gas chromatography (GC) to determine the conversion of isobutanol and the selectivity for this compound and isobutylene.

Caption: Workflow for the catalytic dehydration of isobutanol.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing both symmetrical and unsymmetrical ethers. For the synthesis of this compound, this involves the reaction of sodium isobutoxide with an isobutyl halide (e.g., isobutyl bromide or isobutyl chloride).

Reaction Pathway and Mechanism

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The isobutoxide ion acts as a nucleophile and attacks the electrophilic carbon of the isobutyl halide, displacing the halide ion and forming the ether. A potential competing reaction is elimination (E2), which is more likely with sterically hindered substrates like isobutyl halides and can lead to the formation of isobutylene.

Caption: Williamson synthesis of this compound with the competing elimination reaction.

Quantitative Data

Experimental Protocol: Williamson Ether Synthesis of this compound

This is a generalized protocol based on standard procedures for Williamson ether synthesis.[9][10][11][12]

Materials:

-

Isobutanol

-

Sodium hydride (NaH) or sodium metal (Na)

-

Isobutyl bromide or isobutyl chloride

-

Anhydrous aprotic solvent (e.g., THF, DMF)

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO4 or Na2SO4)

Procedure:

Part A: Preparation of Sodium Isobutoxide (in situ)

-

Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suspension of sodium hydride in anhydrous THF to the flask.

-

Slowly add isobutanol from the addition funnel to the stirred suspension of sodium hydride at 0°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of sodium isobutoxide.

Part B: Ether Synthesis

-

Cool the sodium isobutoxide solution to 0°C.

-

Slowly add isobutyl bromide from the addition funnel to the stirred solution.

-

After the addition is complete, heat the reaction mixture to reflux for several hours (the reaction progress can be monitored by TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding water to decompose any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and add more water and an organic solvent (e.g., diethyl ether) to extract the product.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation.

-

Purify the crude this compound by distillation.

References

- 1. shokubai.org [shokubai.org]

- 2. researchgate.net [researchgate.net]

- 3. Effect of the pore structure of an active alumina catalyst on isobutene production by dehydration of isobutanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of the pore structure of an active alumina catalyst on isobutene production by dehydration of isobutanol - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. aidic.it [aidic.it]

- 6. Dehydration of isobutanol to isobutene in a slurry reactor - UNT Digital Library [digital.library.unt.edu]

- 7. US20170050896A1 - Method for producing isobutylene from isobutanol - Google Patents [patents.google.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. community.wvu.edu [community.wvu.edu]

- 10. gold-chemistry.org [gold-chemistry.org]

- 11. cactus.utahtech.edu [cactus.utahtech.edu]

- 12. One Part of Chemistry: Synthesis of n-Butyl Ethyl Ether from 1-Butanol [1chemistry.blogspot.com]

Diisobutyl Ether: A Comprehensive Technical Guide to Key Hazards

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisobutyl ether (DIBE), a colorless liquid with a characteristic ethereal odor, serves various roles in industrial and laboratory settings, including as a solvent and an extraction agent. While useful, it presents a range of significant hazards that necessitate a thorough understanding for safe handling and use. This technical guide provides an in-depth overview of the key hazards associated with this compound, focusing on its physicochemical properties, severe flammability, potential for explosive peroxide formation, and toxicological profile. It is intended to equip researchers, scientists, and drug development professionals with the critical safety information required to mitigate risks in a laboratory or manufacturing environment. All quantitative data is presented in clear tabular formats, and key processes are visualized using diagrams to ensure clarity and accessibility.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of this compound is foundational to assessing its hazards. These properties influence its behavior in various experimental and storage conditions.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₈O | [1][2][3] |

| Molar Mass | 130.23 g/mol | [1][2][3][4] |

| Appearance | Colorless, clear liquid | [1] |

| Density | 0.75 - 0.761 g/cm³ | [1][4][5] |

| Boiling Point | 122 - 123 °C | [1][4][5][6] |

| Melting Point | -100 °C | [1] |

| Vapor Pressure | 16.2 mmHg at 25°C | [1] |

| Vapor Density | 4.5 (Air = 1.0) | [7] |

| Water Solubility | 137.9 mg/L at 25°C (sparingly soluble) | [1][4] |

| log P (Octanol/Water Partition Coefficient) | 2.64 | [5] |

Flammability and Explosion Hazards

This compound is a highly flammable liquid and represents a significant fire and explosion risk, particularly in a laboratory setting. Its high volatility and low flash point mean that flammable vapor-air mixtures can form readily at ambient temperatures.

| Flammability Parameter | Value | Reference(s) |

| Flash Point | 8 °C (Closed Cup) | [1] |

| Autoignition Temperature | 194 °C | [8] |

| Flammable (Explosive) Limits in Air | Lower (LEL): 1.5% Upper (UEL): 7.6% | [8][9] |

| Hazard Class | Flammable Liquid (Category 3) | [7][10][11] |

Key Considerations:

-

Vapor Hazard : The vapor is heavier than air and can travel considerable distances to an ignition source, leading to flashback.[9]

-

Ignition Sources : All potential ignition sources—including open flames, hot surfaces, sparks from electrical equipment, and static discharge—must be rigorously excluded from areas where DIBE is handled or stored.[11]

-

Explosive Mixtures : Vapors can form explosive mixtures with air.[7][12] This is a critical concern in enclosed or poorly ventilated spaces.

-

Fire Extinguishing : For small fires, dry chemical powder or carbon dioxide is recommended. For larger fires, alcohol-resistant foam, water spray, or fog should be used. Water jets may be ineffective for extinguishing but can be used to cool containers to prevent pressure buildup and explosion.[9]

The Critical Hazard of Peroxide Formation

A paramount and often insidious hazard associated with ethers, including this compound, is the formation of unstable and potentially explosive peroxides upon exposure to air and light.[13][14][15] This process, known as autoxidation, can occur during storage and is accelerated by the presence of light and heat.[16]

The hydroperoxides formed are less volatile than the ether itself. If the ether is distilled or evaporated, these peroxides can become dangerously concentrated in the residue, creating a severe risk of violent explosion upon being subjected to heat, shock, or friction.[14][17][18]

References

- 1. oecd.org [oecd.org]

- 2. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 3. lobachemie.com [lobachemie.com]

- 4. oecd.org [oecd.org]

- 5. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 6. flashpointsrl.com [flashpointsrl.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 11. Biometrical evaluation of the performance of the revised OECD Test Guideline 402 for assessing acute dermal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. nucro-technics.com [nucro-technics.com]

- 14. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 15. Ethers | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. oecd.org [oecd.org]

- 18. otago.ac.nz [otago.ac.nz]

Methodological & Application

Application Notes and Protocols for Diisobutyl Ether in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract: Diisobutyl ether (DIBE) is a valuable solvent in organic synthesis, offering a higher boiling point and flash point compared to commonly used ethers like diethyl ether, which enhances safety during handling and reactions.[1] Its properties make it particularly suitable for reactions requiring elevated temperatures, such as certain Grignard reactions and alkylations. This document provides an overview of its applications, key physicochemical properties, detailed experimental protocols, and safety guidelines.

Physicochemical Properties of this compound

This compound's physical properties make it a useful alternative to lower-boiling point ethers. Its lower water solubility can be advantageous in certain workup procedures.[2] A summary of its key properties is presented below.

| Property | Value | Reference |

| CAS Number | 628-55-7 | [3][4] |

| Molecular Formula | C₈H₁₈O | [4] |

| Molar Mass | 130.23 g/mol | [3][4] |

| Appearance | Colorless liquid | [3][5] |

| Density | 0.75 - 0.761 g/cm³ | [3][4][5] |

| Boiling Point | 122 - 123 °C | [3][4][6] |

| Melting Point | -100 °C | [4][5] |

| Flash Point | 8 °C | [4][5] |

| Water Solubility | 137.9 g/L (at 25 °C) | [4][5] |

| Refractive Index | 1.3890 - 1.3910 | [4][5] |

Key Applications in Organic Synthesis

This compound is a versatile solvent employed in various reactions where its specific properties are advantageous.

2.1 Grignard Reactions The higher boiling point of DIBE (122-123 °C) compared to diethyl ether (34.5 °C) allows for Grignard reactions to be conducted at elevated temperatures.[3][7] This can be beneficial for less reactive organic halides. While diethyl ether is an excellent solvent for Grignard reagent formation due to its ability to solvate and stabilize the organomagnesium species, DIBE provides a safer alternative with reduced volatility and flammability risk.[8][9] Studies have shown that yields of Grignard reagents and subsequent reactions in di-n-butyl ether (a related higher-boiling ether) are comparable to those in diethyl ether, and the same principles apply to DIBE.[10]

2.2 Alkylation and Etherification Reactions DIBE serves as a suitable medium for various alkylation reactions, including Friedel-Crafts alkylations and Williamson ether synthesis, especially when higher reaction temperatures are required to drive the reaction to completion.[11][12] Its chemical stability and low reactivity prevent it from participating in side reactions.[2] For instance, it has been used in the etherification of glycerol with tert-butyl alcohol, where it helps to shift the reaction equilibrium and increase the production of desired diethers.[2]

2.3 Pharmaceutical Synthesis In the pharmaceutical industry, solvent selection is critical for safety, purity, and efficacy.[1] Di-n-butyl ether, an isomer of DIBE, is used in the manufacturing of Active Pharmaceutical Ingredients (APIs) like the chemotherapy drug Procarbazine and the antibiotic Cefaclor.[1][13] The principles of its utility, such as its ability to dissolve a wide range of organic compounds and its favorable safety profile, are directly applicable to DIBE.[1][13]

Experimental Protocols

3.1 Protocol: Preparation of a Grignard Reagent and Reaction with an Aldehyde

This protocol describes the formation of isobutylmagnesium bromide in this compound and its subsequent reaction with benzaldehyde to form 1-phenyl-3-methyl-1-butanol.

Materials:

-

Magnesium turnings

-

Iodine crystal (as an activator)

-

1-Bromo-2-methylpropane (isobutyl bromide)

-

Anhydrous this compound (DIBE)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry the entire apparatus under a stream of inert gas (e.g., argon or nitrogen) and allow it to cool.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

-

Add a small portion of anhydrous DIBE.

-

In the dropping funnel, prepare a solution of isobutyl bromide (1.0 equivalent) in anhydrous DIBE.

-

Add a small amount of the isobutyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of benzaldehyde (0.9 equivalents) in anhydrous DIBE and add it to the dropping funnel.

-

Add the benzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0-5 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again in an ice bath and slowly quench it by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DIBE or another suitable solvent like diethyl ether.[14]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[14]

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting crude alcohol by column chromatography or distillation.

-

Safety and Handling

This compound is a flammable liquid and requires careful handling to avoid ignition and exposure.[5]

Hazard Summary:

-

Flammability: Highly flammable liquid and vapor.[15] Keep away from heat, sparks, open flames, and hot surfaces.[15] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[16]

-

Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.

-

Peroxide Formation: Like many ethers, DIBE can form explosive peroxides upon prolonged storage, especially when exposed to air and light.[16] Store in tightly closed containers in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[16]

Handling Precautions:

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[16]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[16]

-

Spills: In case of a spill, remove all sources of ignition and use personal protective equipment. Absorb with an inert material and dispose of it properly.[17]

-

Fire: Use dry chemical, CO₂, or alcohol-resistant foam to extinguish a fire.[16]

Conclusion

This compound is an effective and safer alternative to lower-boiling point ethers for a range of organic reactions. Its higher boiling point allows for a wider reaction temperature range, while its physical properties are well-suited for applications in Grignard reactions, alkylations, and pharmaceutical manufacturing. Adherence to proper safety and handling protocols is essential to mitigate the risks associated with its flammability and potential for peroxide formation.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [chemister.ru]

- 4. This compound CAS#: 628-55-7 [amp.chemicalbook.com]

- 5. This compound [chembk.com]

- 6. This compound [stenutz.eu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 9. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 12. docsity.com [docsity.com]

- 13. nbinno.com [nbinno.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. chemos.de [chemos.de]

- 16. fishersci.com [fishersci.com]

- 17. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

Diisobutyl Ether: A High-Boiling Point Alternative for Grignard Reagent Synthesis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents are fundamental organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The choice of solvent is critical for the successful formation and reactivity of these reagents. Ethereal solvents are typically employed due to their ability to solvate and stabilize the Grignard reagent through coordination with the magnesium atom, while being aprotic and thus not reacting with the highly basic Grignard reagent.[1][2][3][4][5] Diethyl ether and tetrahydrofuran (THF) are the most commonly used solvents; however, their low boiling points and high volatility can pose challenges in terms of reaction control and safety.[6][7]

This document explores the use of diisobutyl ether as a higher-boiling point alternative solvent for the preparation of Grignard reagents. Its properties, potential advantages, and a generalized protocol for its use are detailed below.

Properties of this compound

This compound is a colorless liquid with a higher boiling point and lower vapor pressure compared to diethyl ether and THF, making it an attractive option for reactions requiring higher temperatures or for improved safety and handling.

Table 1: Physical Properties of Ethereal Solvents for Grignard Reactions

| Property | This compound | Diethyl Ether | Tetrahydrofuran (THF) | Di-n-butyl Ether |

| Molecular Formula | C₈H₁₈O | C₄H₁₀O | C₄H₈O | C₈H₁₈O |

| Molar Mass ( g/mol ) | 130.23 | 74.12 | 72.11 | 130.23 |

| Boiling Point (°C) | 122-123 | 34.6 | 66 | 142 |

| Density (g/mL) | ~0.75 | ~0.71 | ~0.89 | ~0.77 |

| Flash Point (°C) | 8 | -45 | -14 | 25 |

Advantages and Considerations of this compound

Potential Advantages:

-

Higher Reaction Temperatures: The high boiling point of this compound allows for reactions to be conducted at elevated temperatures, which can be beneficial for the formation of Grignard reagents from less reactive organic halides.[7]

-

Improved Safety: Its lower volatility and higher flash point compared to diethyl ether reduce the risk of fire and explosion.[7]

-

Easier Handling: Reduced solvent loss through evaporation simplifies handling and improves process economy.[7]

-

Simplified Purification: Distillation alone can often yield an ether free from moisture and alcohol impurities, which is crucial for the success of the Grignard reaction.[7]

Considerations:

-

Steric Hindrance: The branched isobutyl groups may introduce steric hindrance around the oxygen atom, potentially affecting its ability to solvate the magnesium center as effectively as less hindered ethers like diethyl ether or THF. This could influence the rate of formation and the stability of the Grignard reagent.

-

Lack of Extensive Data: While di-n-butyl ether has been shown to be a suitable solvent with comparable yields to diethyl ether for several Grignard reagents, there is a lack of specific published data on the performance of this compound.[7] Researchers should perform small-scale trials to determine its efficacy for their specific application.

Experimental Protocols

The following is a generalized protocol for the preparation of a Grignard reagent using this compound. This protocol is adapted from standard procedures for Grignard reagent synthesis and should be optimized for specific substrates.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle

-

Magnesium turnings

-

Organic halide

-

Anhydrous this compound

-

Iodine crystal (for initiation)

Procedure:

-

Preparation of Apparatus: All glassware must be thoroughly dried in an oven at >100 °C for several hours and assembled while hot under a stream of inert gas to ensure anhydrous conditions.

-

Initiation:

-

Place magnesium turnings (1.2 equivalents) in the reaction flask.

-

Add a small crystal of iodine.

-

Add a small portion (approx. 10%) of the organic halide (1.0 equivalent) dissolved in anhydrous this compound to the magnesium.

-

Gently warm the flask until the color of the iodine disappears and bubbling is observed, indicating the initiation of the reaction. The solution will typically become cloudy.[8]

-

-

Formation of Grignard Reagent:

-

Once the reaction has initiated, add the remaining solution of the organic halide in this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

The reaction is exothermic, and the addition rate should be controlled to prevent overheating.[8]

-

After the addition is complete, continue to stir the mixture and maintain a gentle reflux using a heating mantle until most of the magnesium has been consumed.

-

-

Subsequent Reaction: The resulting Grignard reagent solution can then be used in subsequent reactions with electrophiles such as aldehydes, ketones, or esters.[2]

-

Work-up: After the reaction with the electrophile is complete, the reaction mixture is typically quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by distillation or chromatography.[8]

Comparative Data

While specific yield data for Grignard reactions in this compound is scarce, the following table presents data for the closely related di-n-butyl ether, which can serve as a useful reference.

Table 2: Yields of Grignard Reagents from Various Halogen Compounds in Di-n-butyl Ether vs. Diethyl Ether

| Halogen Compound | Grignard Reagent Yield in Di-n-butyl Ether (%) | Grignard Reagent Yield in Diethyl Ether (%) |

| n-Butyl bromide | 92-95 | 93-95 |

| sec-Butyl bromide | 85-90 | 88-92 |

| Phenyl bromide | 90-94 | 92-95 |

| Cyclohexyl bromide | 80-85 | 82-88 |

Data adapted from literature reports on di-n-butyl ether and may not be representative of yields in this compound.[7]

Visualizations

Diagram 1: General Workflow for Grignard Reagent Synthesis

Caption: Workflow for Grignard reagent synthesis using this compound.

Diagram 2: Logical Relationships in a Grignard Reaction

References

- 1. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. researchgate.net [researchgate.net]

Applications of Diisobutyl Ether in the Pharmaceutical Industry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl ether (DIBE) is an organic solvent increasingly utilized in the pharmaceutical industry for a variety of applications, including organic synthesis and product purification. Its favorable physical and chemical properties, such as a high boiling point, low water solubility, and reduced tendency to form explosive peroxides compared to other ethers like diethyl ether, make it a valuable alternative in pharmaceutical manufacturing. DIBE's excellent solvency for a wide range of organic compounds facilitates its use in the synthesis and purification of active pharmaceutical ingredients (APIs).[1] This document provides detailed application notes and protocols for the use of this compound in key pharmaceutical processes.

Application Note 1: this compound as a Solvent in Organic Synthesis

This compound serves as a versatile reaction medium in various organic syntheses, particularly in reactions requiring elevated temperatures and a non-polar environment. Its high boiling point allows for a wider range of reaction temperatures compared to lower-boiling ethers.

Solvent Properties and Comparison

The selection of a solvent is critical for reaction kinetics, yield, and purity of the final product. The following table summarizes the key physical properties of this compound in comparison to other common solvents used in the pharmaceutical industry.

| Property | This compound (DIBE) | Diethyl Ether (DEE) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |

| CAS Number | 628-55-7 | 60-29-7 | 109-99-9 | 96-47-9 |

| Molecular Formula | C₈H₁₈O | C₄H₁₀O | C₄H₈O | C₅H₁₀O |

| Molecular Weight | 130.23 g/mol | 74.12 g/mol | 72.11 g/mol | 86.13 g/mol |

| Boiling Point | 122 °C[2] | 34.6 °C | 66 °C | 80 °C |

| Density | 0.75 g/cm³[2] | 0.713 g/cm³ | 0.889 g/cm³ | 0.854 g/cm³ |

| Flash Point | 8 °C[2] | -45 °C | -14 °C | -11 °C |

| Water Solubility | Low (137.9 mg/L at 25°C)[2] | 6.9 g/100 mL | Miscible | 14 g/100 mL |

| Peroxide Formation | Lower tendency | High tendency | High tendency | Lower tendency |

Experimental Protocol: Grignard Reaction using this compound

Grignard reactions are fundamental for carbon-carbon bond formation in the synthesis of many APIs. While diethyl ether and THF are traditional solvents, the higher boiling point of DIBE offers advantages in terms of reaction control and safety for certain applications. The following is a general protocol adapted for the use of DIBE.

Objective: To prepare a Grignard reagent in this compound and perform a subsequent reaction with a carbonyl compound.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Alkyl or Aryl halide (e.g., Bromobenzene)

-

Anhydrous this compound (DIBE)

-

Carbonyl compound (e.g., benzophenone)

-

1M HCl solution

-

Saturated NaCl solution (brine)

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and nitrogen inlet.

Procedure:

-

Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware before use to remove any adsorbed moisture.

-

Initiation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask. Add a small volume of anhydrous DIBE to cover the magnesium.

-

Grignard Reagent Formation: Dissolve the alkyl/aryl halide (1.0 eq) in anhydrous DIBE and add it to the dropping funnel. Add a small portion of the halide solution to the magnesium suspension. The reaction is initiated by gentle heating, and the disappearance of the iodine color indicates the start of the reaction. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-